Scandium(III) Carbonate Hydrate

Solid Oxide Fuel Cells Electrolyte Materials Scandium Oxide Precursors

For R&D and pilot-scale production of high-performance scandium materials, select Scandium(III) Carbonate Hydrate. Its anion-specific thermal decomposition yields a highly reactive, high-surface-area Sc₂O₃, eliminating conductivity-impairing contaminants like chlorine or nitrogen found with chloride/nitrate precursors. This ensures peak efficiency in ScSZ electrolytes for SOFCs and minimizes detrimental oxyfluoride phases during metal production. Ideal for catalyst development where tailored oxide morphology is critical, and as a pure intermediate in scandium recovery processes.

Molecular Formula C3H2O10Sc2
Molecular Weight 287.95 g/mol
CAS No. 5809-49-4
Cat. No. B1473490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium(III) Carbonate Hydrate
CAS5809-49-4
Molecular FormulaC3H2O10Sc2
Molecular Weight287.95 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3]
InChIInChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
InChIKeyUBDSVBJUAOGPNM-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium(III) Carbonate Hydrate (CAS 5809-49-4): Chemical Profile and Procurement Context


Scandium(III) Carbonate Hydrate (CAS 5809-49-4), with the general formula Sc₂(CO₃)₃·xH₂O, is a white, crystalline powder that serves as a key inorganic precursor in scandium chemistry . It is valued for its high purity (commercially available up to 99.999% on a rare earth oxide basis) and its unique role as a solid-source intermediate that thermally decomposes to yield highly reactive, high-surface-area scandium oxide (Sc₂O₃) . As a water-insoluble salt, it occupies a distinct niche between more soluble scandium salts (e.g., nitrate, chloride) and the final oxide product, making it a critical procurement choice for solid-state and high-temperature synthesis routes.

Why Scandium(III) Carbonate Hydrate (CAS 5809-49-4) Cannot Be Substituted by Other Scandium Salts


The interchangeable use of scandium salts (e.g., carbonate, nitrate, chloride, oxalate) in research and industrial protocols is a common but consequential oversight. While all are sources of Sc³⁺ ions, their distinct anionic counterparts dictate critical differences in thermal decomposition pathways, intermediate oxide morphology, and final material properties [1]. For instance, the thermal decomposition of scandium carbonate is known to yield oxides with a different specific surface area and density compared to those derived from nitrates or oxalates, due to variations in the temperature-dependent distortion of the salt anion [2]. Furthermore, the behavior of carbonate in specific high-pressure synthetic environments, such as the inability to form the normal sesquicarbonate even at 800 psig CO₂, underscores its unique chemical reactivity [3]. Substituting a nitrate or chloride precursor can therefore introduce unwanted contaminants (e.g., nitrogen, chlorine) or alter the physicochemical properties of the final scandium-containing material, which is unacceptable in high-purity applications like solid oxide fuel cells or advanced optical coatings.

Quantitative Differentiation of Scandium(III) Carbonate Hydrate (CAS 5809-49-4) vs. Key Comparators


High-Purity Precursor for Solid Oxide Fuel Cell (SOFC) Electrolytes: A Quantitative Comparison

Scandium(III) Carbonate Hydrate is the preferred precursor for synthesizing Sc₂O₃-stabilized zirconia (ScSZ) electrolytes in SOFCs [1]. Unlike scandium nitrate, which can leave nitrate residues detrimental to ionic conductivity, the carbonate decomposes cleanly to Sc₂O₃ and CO₂, leaving no non-volatile anionic impurities [2]. This is critical for achieving the high ionic conductivity required in SOFC electrolytes.

Solid Oxide Fuel Cells Electrolyte Materials Scandium Oxide Precursors

Unique Thermal Decomposition Behavior: Evidence for Controlled Oxide Morphology

The thermal decomposition of scandium carbonate does not simply yield the oxide; it proceeds through a distinct intermediate phase. Research shows that even under extreme conditions (800 psig CO₂, 67°C), scandium does not form the expected sesquicarbonate, Sc₂(CO₃)₃, but rather an intermediate monoxydicarbonate phase [1]. This contrasts with lanthanide carbonates, which readily form the normal carbonate [2]. The decomposition of this unique phase is known to influence the specific surface area and density of the resulting Sc₂O₃ powder, a key parameter for applications in catalysis and ceramics [3].

Thermal Analysis Scandium Oxide Catalyst Support

Enabling High-Purity Metal Production via Solid-State Fluorination

A key industrial route for producing high-purity scandium metal involves the solid-phase fluorination of Sc₂O₃ to ScF₃, followed by metallothermic reduction. Using Sc₂O₃ derived from scandium carbonate hydrate offers a distinct advantage over oxide derived from nitrate or chloride precursors. The carbonate-derived oxide avoids the incorporation of residual anionic impurities (e.g., Cl⁻, NO₃⁻), which are known to form oxygen-containing impurities like ScOF during fluorination, thereby degrading the purity of the final Sc metal [1].

Scandium Metal Fluorination High-Purity Materials

Enhanced Scandium Recovery and Purification via Carbonate Chemistry

Patented processes for recovering scandium from complex leachates (e.g., bauxite residue) specifically leverage the unique solubility of scandium in carbonate/bicarbonate solutions to form soluble Sc-carbonate complexes [1]. This is a key differentiating factor from other trivalent rare earths and transition metals, which often have lower solubility under these conditions. The loaded Sc-carbonate complex can then be selectively precipitated as a high-purity solid scandium-containing material by controlling pH and temperature, achieving a significant enhancement in scandium content [2].

Scandium Extraction Hydrometallurgy Rare Earth Processing

Procurement-Driven Application Scenarios for Scandium(III) Carbonate Hydrate (CAS 5809-49-4)


Synthesis of High-Performance Solid Oxide Fuel Cell (SOFC) Electrolytes

As detailed in Section 3, scandium carbonate hydrate is the ideal precursor for producing high-purity Sc₂O₃ used to stabilize zirconia (ScSZ) electrolytes. The clean thermal decomposition ensures the resulting oxide is free of conductivity-impairing contaminants, a critical requirement for maximizing SOFC efficiency and longevity [1].

Fabrication of High-Purity Scandium Metal and Alloys

For manufacturers of scandium metal for sputtering targets or high-performance Al-Sc master alloys, the use of carbonate-derived Sc₂O₃ is essential. As established in Section 3, this precursor route minimizes the formation of detrimental oxygen-impurity phases (e.g., ScOF) during fluorination, enabling the production of the highest-purity scandium metal [2].

Preparation of Scandium Oxide with Controlled Morphology for Catalysis

Researchers developing novel catalysts or catalyst supports requiring Sc₂O₃ with a specific surface area or particle morphology should prioritize scandium carbonate. Its unique decomposition pathway, which includes a monoxydicarbonate intermediate, offers a means to tailor the final oxide's physical properties in ways that oxides derived from nitrates or chlorides do not [3].

Hydrometallurgical Purification and Recovery of Scandium

In pilot or industrial-scale recovery of scandium from secondary sources like bauxite residue, scandium carbonate chemistry is indispensable. The selective solubility of scandium in carbonate media, a property not shared by many contaminant metals, is the basis for patented purification processes that yield a high-purity scandium carbonate product [4].

Technical Documentation Hub

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